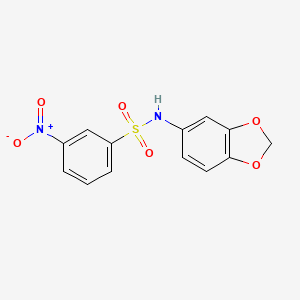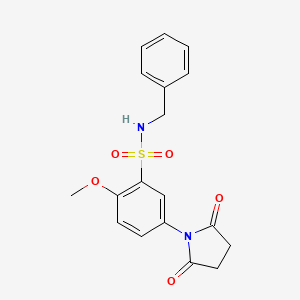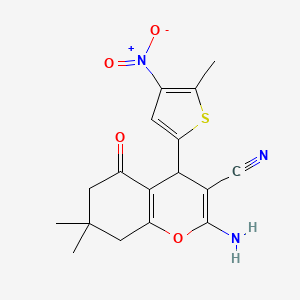![molecular formula C15H25NO2 B4883182 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol, also known as AVE-0991, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have protective effects on the heart and blood vessels by reducing inflammation and oxidative stress. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to improve cognitive function and reduce neuronal damage. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol is not fully understood, but it is believed to work by activating the Mas receptor, which is a G protein-coupled receptor. Activation of the Mas receptor leads to the production of nitric oxide and the inhibition of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have various biochemical and physiological effects. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce blood pressure, improve cardiac function, and decrease the size of atherosclerotic plaques. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce neuronal damage, improve cognitive function, and increase the production of neurotrophic factors. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments, including its stability, solubility, and specificity for the Mas receptor. However, there are also limitations to using 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in lab experiments, such as its high cost, limited availability, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol. One area of research is the development of new synthetic methods for 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in other fields, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol and its potential off-target effects.
Synthesemethoden
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol can be synthesized by reacting 2-aminoethanol with 5-(2-ethylphenoxy)pentylamine in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-[5-(2-ethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJMZBVLYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Ethylphenoxy)pentylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(isobutyrylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4883110.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)


![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)